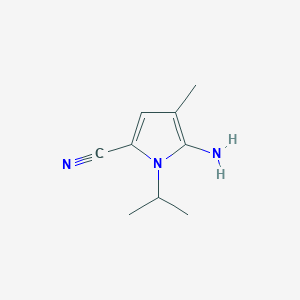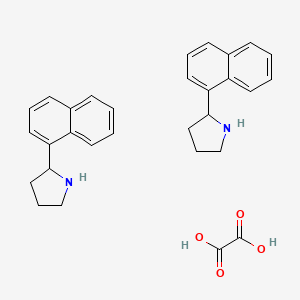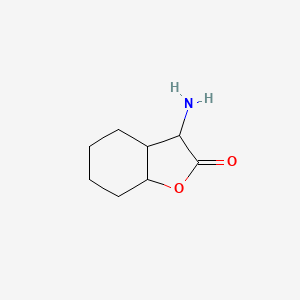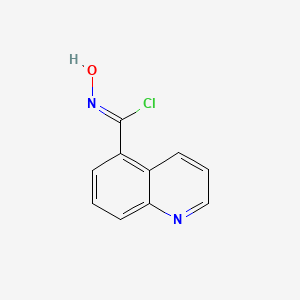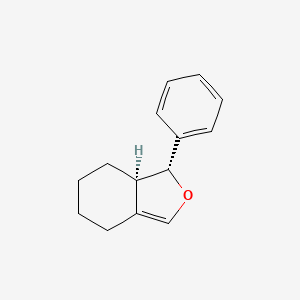
(1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran is a chemical compound with a unique structure that includes a hexahydroisobenzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a phenyl-substituted precursor, which undergoes cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the phenyl group can be replaced by other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems are of interest for the development of new pharmaceuticals and therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising for the treatment of various diseases.
Industry
In industrial applications, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, resulting in various biological effects. The exact pathways involved depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Retronecine: A pyrrolizidine alkaloid with a similar ring structure.
Grundmann’s ketone: Known for its antibacterial action against Helicobacter pylori.
Uniqueness
(1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran is unique due to its specific phenyl substitution and hexahydroisobenzofuran ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H16O |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(1R,7aR)-1-phenyl-1,4,5,6,7,7a-hexahydro-2-benzofuran |
InChI |
InChI=1S/C14H16O/c1-2-6-11(7-3-1)14-13-9-5-4-8-12(13)10-15-14/h1-3,6-7,10,13-14H,4-5,8-9H2/t13-,14+/m1/s1 |
InChI Key |
OZEIXYZJNKWDTE-KGLIPLIRSA-N |
Isomeric SMILES |
C1CCC2=CO[C@H]([C@@H]2C1)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC2=COC(C2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


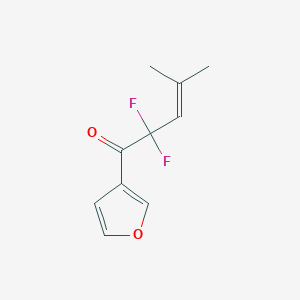
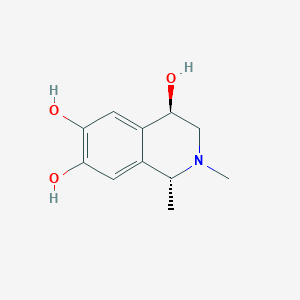


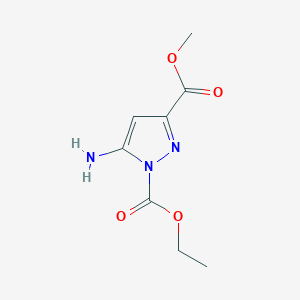
![tetralithium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12854216.png)
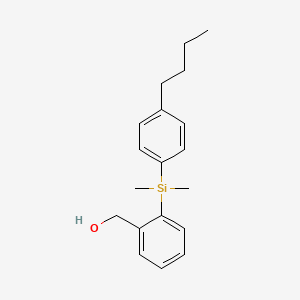

![2,5-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12854236.png)
